Cas no 2219371-37-4 (rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine)

rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine
- EN300-1703303
- 2219371-37-4
-
- インチ: 1S/C10H12ClN/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10H,5,12H2,1H3/t6-,10-/m1/s1
- InChIKey: PVGOMEMDQFBWCQ-LHLIQPBNSA-N
- ほほえんだ: ClC1=CC=CC2=C1C[C@@H](C)[C@H]2N
計算された属性
- せいみつぶんしりょう: 181.0658271g/mol
- どういたいしつりょう: 181.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703303-1g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1703303-10g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1703303-0.25g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1703303-2.5g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1703303-0.1g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1703303-5.0g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1703303-0.5g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1703303-0.05g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1703303-10.0g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1703303-1.0g |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |
2219371-37-4 | 1g |
$1357.0 | 2023-05-26 |
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amineに関する追加情報
Rac-(1R,2R)-4-Chloro-2-Methyl-2,3-Dihydro-1H-Inden-1-Amine: A Comprehensive Overview
The compound rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine, identified by the CAS number 2219371-37-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a dihydroindenyl backbone with specific stereochemistry at the 1R and 2R positions. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position introduces unique electronic and steric properties that make this compound interesting for researchers in the fields of organic synthesis, drug discovery, and materials science.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine. The racemic form of this compound has been shown to exhibit selective binding to certain protein targets, making it a promising candidate for further exploration in drug development. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics calculations, to understand the interaction patterns of this compound with biological systems. These studies have provided valuable insights into its potential as a lead molecule for treating various diseases, including neurodegenerative disorders and cancer.
The synthesis of rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine involves a multi-step process that combines principles from both organic and stereochemical synthesis. Key steps include the formation of the dihydroindenyl ring system through cyclization reactions, followed by selective substitution to introduce the chlorine and methyl groups. The stereochemistry at the 1R and 2R positions is controlled using chiral auxiliaries or asymmetric catalysis techniques. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production of this compound, reducing costs and improving yields.
In terms of applications, rac-(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine has shown promise in several areas. In the pharmaceutical industry, its ability to act as a chiral ligand in asymmetric catalysis has been extensively studied. This property makes it valuable for synthesizing enantiomerically pure drugs, which are often required for therapeutic purposes due to their superior efficacy and reduced side effects. Additionally, this compound has been explored as a building block for constructing more complex molecular architectures in total synthesis projects.
From a materials science perspective, the unique electronic properties of rac-(1R,2R)-4-chloro-2-methyl-...
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